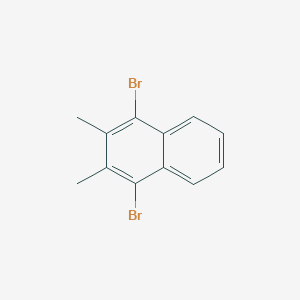

1,4-Dibromo-2,3-dimethylnaphthalene

Description

Properties

CAS No. |

19930-62-2 |

|---|---|

Molecular Formula |

C12H10Br2 |

Molecular Weight |

314.01 g/mol |

IUPAC Name |

1,4-dibromo-2,3-dimethylnaphthalene |

InChI |

InChI=1S/C12H10Br2/c1-7-8(2)12(14)10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3 |

InChI Key |

BXGGIFNLEHESMX-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC=CC=C2C(=C1C)Br)Br |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1C)Br)Br |

Other CAS No. |

19930-62-2 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of Functionalized Compounds

1,4-Dibromo-2,3-dimethylnaphthalene serves as a versatile building block in organic synthesis. It is particularly useful for the introduction of functional groups through nucleophilic substitution reactions. For example:

- Formation of Amines : The compound can be reacted with amines to produce N-alkylated derivatives. This reaction is facilitated by the presence of bromine atoms at the 1 and 4 positions, which enhance reactivity towards nucleophiles .

- Polymer Synthesis : It has been utilized in the preparation of poly(N-isopropylacrylamide) (PNIPAM) copolymers. The incorporation of this compound into these polymers results in materials with unique thermal-responsive fluorescence properties .

Agrochemical Industry

In the agrochemical sector, this compound is employed as a precursor for the synthesis of pesticides and herbicides. Its brominated structure contributes to the biological activity of these agrochemicals, enhancing their efficacy against pests and weeds . The compound's ability to undergo further reactions makes it a valuable intermediate in developing new agrochemical formulations.

Materials Science and Surface Chemistry

Recent studies have highlighted the potential of this compound in surface chemistry applications:

- Debromination Reactions : The compound has been investigated for its on-surface debromination properties on gold surfaces. This process allows for the formation of various structural motifs through C−C coupling reactions after bromine removal. Such reactions are crucial for developing new materials with specific electronic or optical properties .

- Nanostructured Materials : The ability to modify surfaces using compounds like this compound opens avenues for creating nanostructured materials that exhibit tailored functionalities for applications in electronics and photonics.

Case Study 1: Polymerization Reactions

A study demonstrated that when this compound was used as a monomer in polymerization reactions with N-isopropylacrylamide, the resulting copolymers exhibited enhanced fluorescence properties compared to their non-brominated counterparts. The study reported an increase in fluorescence efficiency from Φ fl ≈ 0.05 to Φ fl ≈ 0.32 in THF solutions .

Case Study 2: Agrochemical Development

Research into new pesticide formulations utilizing this compound showed promising results in terms of efficacy against common agricultural pests. The compound's brominated structure was found to enhance biological activity significantly compared to unbrominated analogs .

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for functionalized compounds | Effective in forming amines and polymers |

| Agrochemical Industry | Precursor for pesticides and herbicides | Enhanced biological activity against pests |

| Materials Science | Surface chemistry applications; debromination reactions | Facilitates new material development |

Comparison with Similar Compounds

Key Differences :

- Applications: Non-brominated isomers are primarily used in industrial solvents or environmental markers, whereas the brominated derivative serves as a synthetic building block for pharmaceuticals .

Brominated Aromatic Compounds

1,4-Dibromo-2,3-difluorobenzene (CAS: Not explicitly listed)

Key Insight : The naphthalene core in this compound provides extended conjugation, enhancing UV absorption and fluorescence properties compared to benzene-based analogs. Fluorine in 1,4-Dibromo-2,3-difluorobenzene increases electronegativity, favoring use in electronic materials .

Sulfonated and Hydrogenated Naphthalene Derivatives

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS: 842-18-2)

| Property | This compound | Dipotassium 7-hydroxynaphthalene-1,3-disulphonate |

|---|---|---|

| Functional Groups | Br, CH₃ | -SO₃K, -OH |

| Applications | Synthetic intermediate | Dyes, surfactants, and analytical reagents . |

Key Insight : Sulfonate groups enhance water solubility, making this derivative suitable for aqueous-phase reactions, whereas bromine in this compound favors organic-phase reactivity.

Preparation Methods

Bromination with Elemental Bromine

In a typical procedure, 2,3-dimethylnaphthalene is treated with bromine () in the presence of a Lewis acid catalyst such as iron () powder. The reaction proceeds via electrophilic aromatic substitution, where generated in situ enhances the electrophilicity of bromine. For example, bromination of 1,5-dimethylnaphthalene with yields 2,6-dibromo-1,5-dimethylnaphthalene as a major product when the catalyst concentration is reduced. By analogy, 2,3-dimethylnaphthalene under similar conditions may favor 1,4-dibromination, though competing bromination at positions 5 and 8 remains a challenge.

Key Reaction Conditions

-

Molar Ratio : Substrate: = 1:2 (stoichiometric for dibromination)

-

Catalyst : powder (5–10 wt%)

-

Solvent : Dichloromethane () or acetic acid

-

Temperature : 0–25°C (to control exothermicity)

Solvent Effects on Regioselectivity

Polar solvents like acetic acid enhance the stability of the bromonium ion intermediate, favoring para-bromination relative to nonpolar media. For instance, bromination of naphthalene-1,4-dione in glacial acetic acid yields 2,3-dibromo derivatives with high selectivity. Applying this to 2,3-dimethylnaphthalene could improve 1,4-dibromination efficiency.

Diazonium Salt-Mediated Bromination

This method involves the conversion of amino groups to bromine via diazonium intermediates, offering precise control over substitution patterns.

Synthesis from 1,4-Diamino-2,3-dimethylnaphthalene

A patent describes the synthesis of 2,3-dibromonaphthalene from 1,4-diamino-2,3-dibromonaphthalene using diazotization followed by decomposition in the presence of and . Adapting this approach, 1,4-diamino-2,3-dimethylnaphthalene could be diazotized with in , followed by treatment with to replace the amino groups with bromine.

Steps :

-

Diazotization :

-

Bromination :

Advantages :

-

High positional selectivity due to pre-functionalized amino groups.

-

Avoids competing bromination at undesired positions.

Halogen Exchange Reactions

Halogen exchange offers an alternative route by replacing other halogens (e.g., chlorine) with bromine.

From 1,4-Dichloro-2,3-dimethylnaphthalene

1,4-Dichloro-2,3-dimethylnaphthalene (PubChem CID: 21393753) can undergo nucleophilic aromatic substitution with in the presence of a copper catalyst:

Conditions :

-

Catalyst : Copper powder (10 mol%)

-

Solvent : Dimethylformamide () at 150°C

Catalytic Bromination Using Transition Metals

Palladium and iron catalysts enable directed C–H bromination, potentially streamlining the synthesis.

Comparative Analysis of Synthetic Routes

Q & A

Q. Methodological Answer :

- Extraction : Solid-phase extraction (SPE) for water/soil samples using C18 cartridges .

- Quantification : GC-MS (electron ionization) with deuterated internal standards for accuracy .

- Quality control : Include recovery studies (spiked samples) and limit of detection (LOD) calculations .

Advanced: How can biomonitoring strategies detect chronic occupational exposure metabolites?

Q. Methodological Answer :

- Metabolite identification : Use LC-HRMS to detect hydroxylated or glutathione-conjugated derivatives in urine .

- Longitudinal design : Collect samples pre-/post-shift over weeks to assess bioaccumulation .

- Cohort matching : Control for confounders (e.g., smoking) via multivariate regression .

Basic: What environmental partitioning models predict the compound’s fate in aquatic systems?

Q. Methodological Answer :

- Fugacity modeling : Estimate distribution in air/water/sediment using physicochemical properties (log , vapor pressure) .

- Hydrolysis studies : Conduct pH-dependent experiments (e.g., 4–9) to assess stability in water .

- Bioaccumulation potential : Calculate bioconcentration factors (BCF) using OECD TG 305 .

Advanced: How are degradation intermediates identified in advanced oxidation processes (AOPs)?

Q. Methodological Answer :

- AOP setup : Use UV/H₂O₂ or Fenton reactions under controlled pH/temperature .

- Intermediates : Characterize via LC-QTOF-MS for accurate mass determination and MS/MS fragmentation .

- Toxicity profiling : Test intermediates using Microtox® assays to ensure detoxification .

Basic: What spectral techniques differentiate structural isomers of brominated dimethylnaphthalenes?

Q. Methodological Answer :

- NMR : NMR chemical shifts (e.g., deshielded protons near bromine) and NOESY for spatial proximity .

- IR spectroscopy : C-Br stretching vibrations (~500–600 cm⁻¹) vary with substitution pattern .

- Mass spectrometry : Compare isotopic patterns (Br has 1:1 ) and fragmentation pathways .

Advanced: How do computational methods validate experimental reaction mechanisms?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.